3,4-Dichlorostyrene

Description

The exact mass of the compound 3,4-Dichlorostyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dichlorostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichlorostyrene including the price, delivery time, and more detailed information at info@benchchem.com.

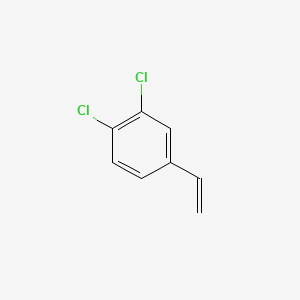

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQFWAQRPATHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26140-94-3 | |

| Record name | Benzene, 1,2-dichloro-4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26140-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00174331 | |

| Record name | 3,4-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-83-0 | |

| Record name | 1,2-Dichloro-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichlorostyrene: Molecular Architecture, Synthesis, and Polymerization Kinetics

This guide provides an in-depth technical analysis of 3,4-Dichlorostyrene (3,4-DCS), designed for researchers and scientists in material science and drug development.

Executive Summary

3,4-Dichlorostyrene (CAS: 2039-83-0) is a high-performance functional monomer distinguished by its electron-deficient aromatic ring and high refractive index (n > 1.58).[1] Unlike unsubstituted styrene, the presence of chlorine atoms at the meta and para positions significantly alters its polymerization kinetics, thermal stability, and optical properties. It serves as a critical building block for high-refractive-index (HRI) polymers, flame-retardant materials, and specialized pharmaceutical intermediates requiring chlorinated aryl moieties.[1]

Molecular Architecture & Physicochemical Profile[1][2]

Structural Analysis

The 3,4-DCS molecule consists of a vinyl group attached to a benzene ring substituted with chlorine atoms at the 3 and 4 positions.

-

Electronic Effects: The chlorine atoms exert a dual effect: a strong inductive electron-withdrawal (-I) and a weaker mesomeric electron-donation (+M).[1] The net result is an electron-deficient aromatic ring compared to styrene, which increases the monomer's reactivity toward radical attack but influences the polarity of the growing polymer chain.

-

Steric Hindrance: The 3,4-substitution pattern is less sterically hindered at the vinyl group compared to 2,6-dichlorostyrene, allowing for higher molecular weight polymers.

Physical Properties Table

| Property | Value | Context/Notes |

| Molecular Formula | C₈H₆Cl₂ | |

| Molecular Weight | 173.04 g/mol | |

| Physical State | Liquid / Low-melting Solid | MP ≈ 40–48°C; often supercooled liquid at RT.[1][2] |

| Boiling Point | ~230–255°C (atm) | ~90–100°C at reduced pressure (e.g., 1-5 mmHg).[1] |

| Density | 1.25–1.26 g/cm³ | Significantly denser than styrene (0.909 g/cm³).[1] |

| Refractive Index ( | 1.58 – 1.59 | Key property for optical applications.[1] |

| Solubility | Organic Solvents | Soluble in DCM, THF, Toluene; Insoluble in water. |

| Flash Point | > 95°C | Combustible.[1][2] |

Synthetic Pathways & Manufacturing

Synthesis of 3,4-DCS typically follows two primary routes: the classical laboratory dehydration method and industrial oxidative alkenylation.

Pathway A: Dehydration of 1-(3,4-Dichlorophenyl)ethanol (Lab Scale)

This is the most reliable method for generating high-purity samples for kinetic studies.

-

Grignard Addition: 3,4-Dichlorobenzaldehyde reacts with methylmagnesium bromide (MeMgBr) to form the secondary alcohol, 1-(3,4-dichlorophenyl)ethanol.

-

Dehydration: The alcohol undergoes acid-catalyzed dehydration (using KHSO₄ or p-TsOH) under vacuum to prevent immediate polymerization.[1]

Pathway B: Oxidative Alkenylation (Industrial/Catalytic)

Direct functionalization of 1,2-dichlorobenzene using ethylene and palladium catalysts (Heck-type coupling) or oxidative dehydrogenation of 3,4-dichloroethylbenzene.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of 3,4-Dichlorostyrene via the Grignard-Dehydration route.[3]

Reactivity & Polymerization Kinetics

Radical Polymerization

3,4-DCS polymerizes readily via free-radical mechanisms.[1][4] The presence of chlorine atoms stabilizes the propagating radical less effectively than the resonance-donating groups in methoxystyrene but provides polar contributions that affect reactivity ratios.

-

Reactivity Ratios (

): In copolymerization with styrene ( -

Q-e Scheme:

-

Q Value (Resonance): High (> 1.0), indicating significant resonance stabilization of the radical.

-

e Value (Polarity): Positive (+0.5 to +0.8 estimated), reflecting the electron-withdrawing nature of the dichlorophenyl group. This contrasts with styrene (

).[1]

-

Copolymerization Behavior

Studies involving butadiene and other dienes indicate that 3,4-DCS enters copolymers more rapidly than unsubstituted styrene.[1][5] This "fast-entry" kinetic profile is crucial for designing gradient copolymers or correcting composition drift in batch reactors.[1]

Visualization: Copolymerization Logic

Figure 2: Kinetic interactions in the copolymerization of 3,4-DCS with Styrene, highlighting the alternating tendency driven by electronic polarity differences.

Applications in Material Science & Pharma

High Refractive Index (HRI) Polymers

The polarizability of the C-Cl bonds contributes significantly to the refractive index. Poly(3,4-dichlorostyrene) exhibits an RI of 1.58–1.60 , making it superior to standard polystyrene (1.59) and acrylates for:

-

Optical Coatings: Anti-reflective layers and optical adhesives.[1]

-

Micro-lenses: Components in CMOS image sensors where high light capture is essential.[1]

Flame Retardancy

Chlorine content provides inherent flame retardancy. 3,4-DCS is used as a comonomer to improve the Limiting Oxygen Index (LOI) of styrenic resins without compromising transparency, unlike solid additive flame retardants which cause haze.

Pharmaceutical & Agrochemical Intermediates

While the monomer is primarily a material building block, the 3,4-dichlorophenyl moiety is pharmacologically privileged.

-

Direct Precursor: Functionalization of the vinyl group can yield 3,4-dichlorophenylacetic acids or phenethylamines.

-

Structural Analog: The 3,4-dichloro substitution pattern is shared with bioactive molecules like Diuron (herbicide) and Sertraline (antidepressant), making 3,4-DCS a potential scaffold for generating polymer-supported drug analogs or affinity resins.

Safety, Handling, & Stability

Stability & Storage

-

Polymerization Risk: 3,4-DCS is highly prone to autopolymerization, especially under light or heat.

-

Inhibitors: Commercial grades are typically stabilized with 4-tert-butylcatechol (TBC) (10-50 ppm).[1]

-

Storage Protocol: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Inspect for turbidity (polymer formation) before use.[1]

Toxicology

-

Hazards: Harmful if swallowed or inhaled.[1] Causes skin and severe eye irritation.[1]

-

GHS Classification: Acute Tox. 4; Skin Irrit. 2; Eye Irrit.[1] 2A.

-

Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HCl gas formed during combustion).[1]

References

-

National Institute of Standards and Technology (NIST) . 3,4-Dichlorostyrene Gas Phase IR Spectrum and Physical Data. NIST Chemistry WebBook, SRD 69.[1] Link[1]

-

PubChem . Compound Summary for CID 16468: 3,4-Dichlorostyrene. National Library of Medicine (US).[1] Link(Note: Data often aggregated with isomers; verify specific CAS 2039-83-0).[1]

-

Marvel, C. S., et al. Copolymers of Butadiene with Halogenated Styrenes. Industrial & Engineering Chemistry, 1947.[1] (Foundational text on reactivity ratios of dichlorostyrenes).

-

SpecialChem . Glass Transition Temperature (Tg) of Styrenic Polymers. Link

-

ChemicalBook . Product Safety and Properties: 3,4-Dichlorostyrene.[1] Link

Sources

Technical Whitepaper: 3,4-Dichlorostyrene

Synthesis, Polymerization Kinetics, and Functional Applications

Executive Summary

3,4-Dichlorostyrene (3,4-DCS) is a high-value functional monomer distinguished by its electron-deficient vinyl group and high refractive index.[1] Unlike unsubstituted styrene, the presence of two chlorine atoms at the 3- and 4-positions imparts unique electronic properties, significantly altering its polymerization behavior (Q-e scheme) and the optical characteristics of the resulting polymers. This guide provides a comprehensive technical analysis of 3,4-DCS, detailing a validated synthesis protocol, polymerization kinetics, and its critical role in developing high-refractive-index optical materials and electronic resists.

Chemical Profile & Physical Properties[1][2][3][4][5]

3,4-Dichlorostyrene exists as a low-melting solid or supercooled liquid at room temperature.[1] Its high density and refractive index are critical for its application in optical polymers.[2]

| Property | Value | Notes |

| CAS Number | 2039-83-0 | |

| Molecular Formula | C₈H₆Cl₂ | |

| Molecular Weight | 173.04 g/mol | |

| Appearance | Colorless liquid / Low-melting solid | Often liquid due to supercooling/impurities.[1][2][3][4] |

| Melting Point | ~48.5 °C | Pure isomer; commercial grades often liquid.[1][2] |

| Boiling Point | 95 °C @ 5 mmHg | High boiling point requires vacuum distillation.[1][2] |

| Density | 1.256 g/cm³ | Significantly denser than styrene (0.909 g/cm³).[1][2] |

| Refractive Index ( | 1.586 | High RI contributes to optical clarity.[1][2] |

| Solubility | Soluble in organic solvents | Insoluble in water.[1][2] |

| Stability | Polymerizes readily | Requires inhibitor (e.g., TBC) for storage.[1] |

Synthetic Pathways

The synthesis of 3,4-DCS requires precise control to prevent premature polymerization.[1][2] The most robust laboratory-scale method involves the dehydration of 1-(3,4-dichlorophenyl)ethanol.[1][2]

Mechanism: Dehydration of 1-(3,4-Dichlorophenyl)ethanol

This route avoids the harsh conditions of direct chlorination and provides high isomeric purity.[1][2]

Step 1: Grignard Addition Reaction of 3,4-dichlorobenzaldehyde with methylmagnesium iodide (MeMgI) yields the secondary alcohol, 1-(3,4-dichlorophenyl)ethanol.[1]

Step 2: Acid-Catalyzed Dehydration

The alcohol undergoes elimination (

Figure 1: Synthetic pathway from aldehyde precursor to 3,4-Dichlorostyrene.[1]

Validated Experimental Protocol

Derived from Organic Syntheses methodologies for substituted styrenes.

Reagents:

-

1-(3,4-Dichlorophenyl)ethanol (145 g, 0.76 mol)

-

Potassium Hydrogen Sulfate (KHSO₄) (fused, powdered, 12.5 g)

-

p-tert-Butylcatechol (TBC) (0.1 g, Polymerization Inhibitor)[1]

Procedure:

-

Setup: Equip a 500-mL three-necked flask with a dropping funnel, a capillary air bleed (to prevent bumping), and a fractional distillation column connected to a vacuum receiver.

-

Catalyst Loading: Place KHSO₄ and 0.05 g of TBC into the flask.

-

Heating: Heat the oil bath to 220–230 °C . Maintain system pressure at 125 mmHg .

-

Addition: Add the alcohol dropwise (15–20 drops/min). The high temperature ensures immediate dehydration and distillation of the product, minimizing residence time and polymerization risk.[2]

-

Collection: The distillate (mixture of water and styrene) is collected.[2] Maintain vapor temperature at the top of the column at 110–120 °C .

-

Purification: Separate the organic layer, dry over anhydrous MgSO₄, and redistill under reduced pressure (e.g., 95 °C at 5 mmHg) in the presence of fresh TBC.

Polymerization Kinetics & Reactivity

The chlorine substituents on the aromatic ring exert a strong electron-withdrawing inductive effect (-I), significantly altering the monomer's reactivity compared to styrene.[1][2]

Q-e Scheme Parameters

In the Alfrey-Price Q-e scheme, Q represents resonance stability and e represents polarity.[1][2]

-

Styrene (Reference):

, -

3,4-Dichlorostyrene (Estimated):

,

Implications:

-

Positive 'e' Value: The chlorines withdraw electron density from the vinyl group, making the double bond electron-deficient.[2]

-

Alternating Copolymerization: 3,4-DCS copolymerizes avidly with electron-rich monomers (e.g., styrene, vinyl ethers) due to the large difference in polarity (

). -

Radical Stability: The resonance stabilization (

) indicates the radical intermediate is stable, facilitating controlled radical polymerization (CRP) techniques like RAFT or ATRP.

Reactivity Ratios

When copolymerized with Styrene (

-

Result: The system tends toward alternation.[2] The 3,4-DCS radical prefers to react with styrene, and the styryl radical prefers to react with 3,4-DCS.

Figure 2: Radical polymerization cycle highlighting the electron-deficient nature of the monomer.[1]

Applications in Life Sciences & Materials

High Refractive Index Optical Materials

Poly(3,4-dichlorostyrene) exhibits a refractive index (

-

Mechanism: The high molar refraction of the chlorine atoms and the aromatic ring density boost the refractive index.[2]

-

Use Case: Core material for plastic optical fibers (POF), cladding for waveguides, and encapsulants for LEDs where light extraction efficiency is paramount.

Electronic Resists & Lithography

-

Sensitivity: The electron-deficient ring makes the polymer susceptible to electron-beam lithography.[1][2]

-

Etch Resistance: The halogenated aromatic ring provides superior resistance to plasma etching compared to non-halogenated resists, allowing for higher aspect ratio features in semiconductor manufacturing.[2]

Bio-Functional Microspheres

-

Fluorescence: 3,4-DCS is used in the synthesis of fluorescent microspheres (e.g., Latex beads) for flow cytometry and diagnostics. The chlorinated backbone modifies the hydrophobicity and density of the beads, aiding in separation processes.[2]

Safety & Handling Protocols

Hazard Identification:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2]

-

Polymerization Hazard: May polymerize exothermically if inhibitor is depleted or if heated.[1][2]

Storage Protocol:

-

Inhibitor: Ensure presence of p-tert-butylcatechol (TBC) (typically 10–50 ppm).[1][2]

-

Temperature: Store at 2–8 °C to minimize spontaneous thermal polymerization.

-

Atmosphere: Store under air (oxygen is required for TBC to function effectively as an inhibitor; do not store under nitrogen unless TBC is removed).[2]

References

-

Overberger, C. G.; Saunders, J. H.; Allen, R. E.; Gurnee, R. "m-Chlorostyrene [Styrene, m-chloro-]." Organic Syntheses, Coll.[2][5] Vol. 3, p.204 (1955). Link (Protocol adapted for dichlorostyrenes).[2]

-

Marvel, C. S.; Overberger, C. G.; Allen, R. E.; Johnston, H. W.; Saunders, J. H.; Young, J. D. "The Preparation and Polymerization of Some Substituted Styrenes." Journal of the American Chemical Society, 1946, 68(5), 861–864. Link

-

NIST Chemistry WebBook. "3,4-Dichlorostyrene."[1][6] National Institute of Standards and Technology.[2] Link

-

Greenley, R. Z.[2] "Q and e Values for Free Radical Copolymerization of Vinyl Monomers and Telogens." Journal of Macromolecular Science: Part A - Chemistry, 1980, 14(4), 427-443. (Source for comparative Q-e data).

-

Bucknall, C. B.; Zhang, X. C. "Diffusion of styrene and polyester in thermosets." ResearchGate, 2025.[2][7][8] (Mentions 3,4-dichlorostyrene diffusion and polymerization).

Sources

- 1. 3,4-Dichlorostyrene [webbook.nist.gov]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. PubChemLite - 3,4-dichlorostyrene (C8H6Cl2) [pubchemlite.lcsb.uni.lu]

- 4. 2-(3,4-DICHLORO-PHENYL)-OXIRANE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. esdmedikal.com [esdmedikal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Spectroscopic Characterization of 3,4-Dichlorostyrene

The following technical guide details the spectroscopic characterization of 3,4-Dichlorostyrene. This document is structured to serve as a primary reference for analytical validation, impurity profiling, and polymerization precursor verification.[1]

CAS: 2039-83-0 | Formula: C

Part 1: Executive Summary & Strategic Analysis

3,4-Dichlorostyrene (3,4-DCS) is a high-refractive-index monomer used primarily in the synthesis of advanced optical polymers and flame-retardant resins. Unlike its monosubstituted analogs, the 3,4-dichloro substitution pattern imparts unique electronic properties that complicate its spectroscopic identification, particularly when distinguishing it from the 2,4- and 2,5-dichloro isomers found in commercial mixtures.

Critical Analytical Directive: The primary challenge in characterizing 3,4-DCS is the vinyl group lability . Standard protocols often fail because they ignore the polymerization inhibitor (typically tert-butylcatechol, TBC).[1]

-

Actionable Insight: Before any spectroscopic analysis (especially NMR), you must remove the inhibitor via a caustic wash (NaOH) or pass the neat liquid through a short alumina column.[1] Failure to do so will result in broad "hump" signals in the baseline of your NMR spectrum (

ppm) and potentially suppress vinyl proton integration.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: The 3,4-substitution pattern breaks the symmetry of the aromatic ring, creating an AMX spin system for the aromatic protons, distinct from the vinyl ABC system.

H NMR Characterization (400 MHz, CDCl )

The proton spectrum is defined by two distinct regions: the vinyl group (ABC system) and the aromatic ring (AMX system).[1]

| Proton Assignment | Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |

| Vinyl H | 6.64 | dd | Deshielded by aromatic ring current. | |

| Vinyl H | 5.75 | d | Trans to aromatic ring; characteristic alkene shift.[1] | |

| Vinyl H | 5.32 | d | Cis to aromatic ring.[1] | |

| Ar-H (C2) | 7.48 | d | Ortho to vinyl, meta to Cl.[1] Most deshielded aromatic.[1] | |

| Ar-H (C5) | 7.39 | d | Ortho to Cl(C4), meta to Cl(C3). | |

| Ar-H (C6) | 7.22 | dd | Ortho to vinyl, ortho to H(C5). |

Diagnostic Splitting Tree (Vinyl System):

The vinyl group exhibits a classic "roofing" effect.[1] The coupling constants

Caption: Logical splitting tree for the vinyl protons. Note that geminal coupling (Hb-Hc) is typically small (~1 Hz) and often unresolved in standard resolution.

C NMR Characterization (100 MHz, CDCl )

-

Carbonyl/Nitrile Region: Absent.[1]

-

Aromatic/Vinyl Region (110–140 ppm):

Part 3: Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV).[1][2]

Core Identification Feature: The Chlorine Isotope Pattern.[1][2]

Because 3,4-DCS contains two chlorine atoms (

Fragmentation Pathway:

-

Molecular Ion (

): m/z 172 (Base peak or high intensity).[1] -

Loss of Cl (

): m/z 137. Formation of the chlorostyryl cation.[1] -

Loss of HCl (

): m/z 136. Elimination leading to a chloro-phenylacetylene species.[1] -

Loss of Vinyl/Acetylene (

): m/z 146 (minor).[1]

Caption: Primary fragmentation pathways under 70 eV Electron Ionization. The 9:6:1 isotope cluster at M+ is the definitive confirmation of the dichloro-substitution.

Part 4: Infrared (IR) Spectroscopy

Method: ATR-FTIR (Liquid film).[1]

The IR spectrum serves as a rapid "fingerprint" check for functional group integrity, particularly the vinyl group which is susceptible to premature polymerization.[1]

| Wavenumber (cm | Vibrational Mode | Diagnostic Value |

| 3090, 3010 | =C-H Stretch (Vinyl) | Presence confirms monomer is not polymerized. |

| 1628 | C=C Stretch (Vinyl) | Sharp band. Disappears upon polymerization. |

| 1585, 1470 | C=C Stretch (Aromatic) | Skeleton vibrations of the benzene ring.[1] |

| 1030 | =C-H In-plane Bend | Characteristic of substituted styrenes. |

| 910, 990 | =C-H Out-of-plane Bend | Strong bands; specific to the vinyl group. |

| 815, 875 | C-H Out-of-plane Bend | 1,2,4-trisubstituted benzene pattern. |

| 650 - 800 | C-Cl Stretch | Broad, strong bands indicating halogenation. |

Part 5: Quality Control & Impurity Profiling

When sourcing 3,4-DCS, the most common impurities are isomers (2,4-DCS, 2,5-DCS) and the starting material (3,4-dichlorobenzaldehyde).

Differentiation Protocol:

-

Isomer Check (NMR): Look at the vinyl region.[1]

-

Aldehyde Check (IR/NMR):

-

Polymer Check (NMR):

-

Broad, featureless mounds in the aliphatic region (1.5 - 2.5 ppm) indicate poly(3,4-dichlorostyrene) formation.[1]

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Chlorinated Styrenes.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the FT-IR Spectrum of 3,4-Dichlorostyrene

Foreword: From Molecular Fingerprints to Structural Elucidation

In the realm of analytical chemistry, Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for molecular characterization. Its power lies in its ability to translate the vibrational motions of chemical bonds into a unique spectral fingerprint, offering profound insights into the functional groups and structural nuances of a molecule.[1][2] This guide provides a comprehensive exploration of the FT-IR spectrum of 3,4-Dichlorostyrene (C₈H₆Cl₂), a substituted aromatic compound of interest in polymer and organic synthesis.[3][4][5] We will move beyond simple peak identification to understand the causality behind the spectrum, detailing a robust experimental protocol and a systematic approach to spectral interpretation tailored for researchers and drug development professionals.

The Molecule: 3,4-Dichlorostyrene

3,4-Dichlorostyrene is an aromatic hydrocarbon featuring a vinyl group (-CH=CH₂) attached to a benzene ring that is substituted with two chlorine atoms at the 3 and 4 positions. This specific substitution pattern dictates the molecule's symmetry and, consequently, its vibrational behavior and resulting FT-IR spectrum. Understanding this structure is the first step in a logical interpretation of its spectral data.

Figure 1: Molecular Structure of 3,4-Dichlorostyrene.

Experimental Protocol: Acquiring a Self-Validating Spectrum

For a liquid sample like 3,4-Dichlorostyrene, Attenuated Total Reflectance (ATR) FT-IR is the method of choice.[6][7] It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible data.[8] The following protocol is designed to ensure data integrity.

Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory (e.g., with a diamond crystal) are powered on and have reached thermal equilibrium. This minimizes instrumental drift during analysis.

-

ATR Crystal Cleaning: The causality behind this step is paramount for data purity. Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous analyses. A contaminated crystal will superimpose extraneous peaks onto your sample spectrum.

-

Background Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This is a critical self-validating step. The instrument ratios the sample spectrum against this background, effectively subtracting the spectral contributions of atmospheric water vapor and carbon dioxide, as well as any intrinsic signals from the ATR crystal itself.

-

Sample Application: Place a single, small drop of 3,4-Dichlorostyrene onto the center of the ATR crystal. Ensure the crystal is fully covered to maximize the signal. Liquids are ideal for ATR as they provide excellent contact with the crystal surface.[9]

-

Data Acquisition: Collect the sample spectrum. For a typical analysis, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides an excellent signal-to-noise ratio without unnecessarily long acquisition times.

-

Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe as described in Step 2. This prevents cross-contamination for subsequent users.

Figure 2: Workflow for ATR-FT-IR Analysis of a Liquid Sample.

Spectral Analysis: Decoding the Vibrational Signature

The FT-IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[10] The latter is often complex but contains highly specific information that, like a human fingerprint, is unique to the molecule.[11]

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by stretching vibrations of key functional groups.

-

Aromatic and Vinyl C-H Stretching (3100-3000 cm⁻¹): The absorptions observed just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon atom is sp² hybridized.[11][12] In 3,4-Dichlorostyrene, this includes both the C-H bonds on the aromatic ring and the vinyl group. These peaks are typically of medium to weak intensity.

-

Overtone/Combination Bands (2000-1665 cm⁻¹): Aromatic compounds often display a series of weak absorptions in this region. The pattern of these overtones can sometimes be used to deduce the substitution pattern of the benzene ring.[12][13]

-

C=C Double Bond Stretching (1650-1550 cm⁻¹): This area reveals the vibrations of the carbon-carbon double bonds.

-

Aromatic Ring Stretching: Expect multiple sharp bands corresponding to the in-plane stretching of the C=C bonds within the benzene ring. Common absorptions for aromatic systems appear near 1600, 1585, and 1500-1400 cm⁻¹.[12][14][15]

-

Vinyl C=C Stretching: A distinct band around 1630 cm⁻¹ is expected for the stretching vibration of the vinyl C=C double bond.[16][17]

-

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a wealth of structural information from bending vibrations and stretching of heavier atoms.

-

C-H Bending Vibrations:

-

In-Plane Bending: Weak to medium intensity bands for C-H in-plane bending are typically found between 1300 and 1000 cm⁻¹.[12]

-

Out-of-Plane (OOP) Bending: These are often strong and highly diagnostic. The vinyl group has characteristic OOP wagging vibrations, often seen near 990 cm⁻¹ and 910 cm⁻¹. The substitution pattern on the aromatic ring also gives rise to a characteristic OOP C-H bending pattern, typically in the 900-675 cm⁻¹ range.[12]

-

-

Aromatic C-Cl Stretching (850-550 cm⁻¹): The presence of chlorine atoms bonded to the aromatic ring will produce strong absorption bands in the lower frequency part of the fingerprint region. The exact position is influenced by the mass of the halogen and the overall molecular structure.[13][18] The C-Cl stretch is expected between 850-550 cm⁻¹.[13]

Summary of Expected Absorptions

The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges for 3,4-Dichlorostyrene.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic & Vinyl |

| 2000 - 1665 | Weak | Overtone/Combination Bands | Aromatic Ring |

| ~1630 | Medium | C=C Stretch | Vinyl Group |

| 1600 - 1450 | Medium-Strong | C=C In-Ring Stretch | Aromatic Ring |

| 1300 - 1000 | Medium-Weak | C-H In-Plane Bend | Aromatic & Vinyl |

| ~990 & ~910 | Strong | =C-H Out-of-Plane Bend | Vinyl Group |

| 900 - 675 | Strong | Ar-H Out-of-Plane Bend | Substituted Benzene |

| 850 - 550 | Strong | C-Cl Stretch | Aryl Halide |

Conclusion: A Cohesive Structural Narrative

The FT-IR spectrum of 3,4-Dichlorostyrene provides a detailed and verifiable account of its molecular architecture. By systematically analyzing the functional group and fingerprint regions, we can confidently identify the key structural motifs: the dichlorinated aromatic ring and the vinyl substituent. The high-wavenumber C-H stretches confirm the presence of sp²-hybridized carbons, while the bands in the 1600 cm⁻¹ region affirm the C=C bonds of both the aromatic and vinyl systems. Finally, the highly characteristic absorptions in the low-wavenumber fingerprint region, including strong C-H out-of-plane bending and C-Cl stretching bands, provide definitive evidence for the specific 1,2,4-trisubstitution pattern and the presence of the halogen atoms. This guide demonstrates that a properly acquired and logically interpreted FT-IR spectrum is an indispensable tool for structural confirmation in research and development.

References

- SIELC Technologies. (2018-02-16). 3,4-Dichlorostyrene.

- ResearchGate. FT-IR Spectra of Poly(styrene) (PS), Maleic Acid (MA), PSMA and ePSMA....

- ResearchGate. FTIR spectra of (a) Styrene (b) PS (c) NIPAm (d) PNIPAm and (e)....

- ResearchGate. (A) FTIR spectrum of styrene and polystyrene after in situ sonochemical....

- University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics.

- National Institute of Standards and Technology. Styrene - NIST WebBook.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Drawell. (2025-04-02). FTIR Analysis for Liquid Samples - What You Need to Know.

- Chemistry LibreTexts. (2020-05-30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.

- Millersville University. Table of Characteristic IR Absorptions.

- ResearchGate. Infrared spectra of a) styrene monomer (ATR); and b) pulsed plasma....

- Shimadzu. Liquid Samples.

- Specac. (2025-03-21). How to Interpret FTIR Results: A Beginner's Guide.

- Cheméo. Chemical Properties of 3,4-Dichlorostyrene (CAS 2039-83-0).

- Thermo Fisher Scientific. Introduction to FT-IR Sample Handling.

- Society for Applied Spectroscopy. Spectra–Structure Correlations: Polymer Spectra.

- University of British Columbia Okanagan. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- Spectroscopy Online. (2023-09-01). Halogenated Organic Compounds.

- PubChem. 3,4-dichlorostyrene (C8H6Cl2).

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 3,4-Dichlorostyrene | SIELC Technologies [sielc.com]

- 4. 3,4-Dichlorostyrene (CAS 2039-83-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PubChemLite - 3,4-dichlorostyrene (C8H6Cl2) [pubchemlite.lcsb.uni.lu]

- 6. agilent.com [agilent.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. azooptics.com [azooptics.com]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. davuniversity.org [davuniversity.org]

- 15. s-a-s.org [s-a-s.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. spectroscopyonline.com [spectroscopyonline.com]

Mass Spectrometry Fragmentation Pattern of 3,4-Dichlorostyrene

Executive Summary: The Halogenated Fingerprint

In the analysis of chlorinated aromatics, 3,4-Dichlorostyrene (3,4-DCS) presents a distinct spectral signature defined by two competing forces: the stability of the aromatic styrene backbone and the labile nature of the carbon-chlorine bonds. For researchers in drug development and environmental toxicology, accurate identification of 3,4-DCS relies not just on retention time, but on the rigorous interpretation of its isotopic "chlorine cluster" and specific fragmentation pathways.

This guide moves beyond basic spectral matching. It dissects the mechanistic causality of the fragmentation, providing a self-validating framework for identifying this compound and its metabolites in complex matrices.

Chemical Identity & Isotopic Signature[1][2][3]

Before analyzing fragmentation, one must validate the molecular ion (

The 9:6:1 Rule (Chlorine Cluster)

Unlike non-halogenated compounds, the molecular ion of 3,4-DCS is not a single peak but a cluster. Chlorine naturally exists as

-

m/z 172 (

): Contains two -

m/z 174 (

): Contains one -

m/z 176 (

): Contains two

Diagnostic Check: In any valid mass spectrum of 3,4-DCS, the intensity ratio of 172:174:176 must approximate 100:65:10 (roughly 9:6:1) . Deviations from this ratio indicate co-elution or interference.

Fragmentation Mechanics: The Core Pathways

The fragmentation of 3,4-DCS under standard Electron Ionization (70 eV) is driven by the competition between the vinyl group's resonance stabilization and the electronegativity of the chlorines.

Pathway A: The Styrene Rearrangement (Acetylene Loss)

Styrenes characteristically undergo a retro-Diels-Alder-like expulsion of acetylene (

-

Mechanism: The molecular ion (m/z 172) rearranges, expelling a neutral acetylene molecule (26 Da).

-

Result: Formation of the dichlorobenzene radical cation at m/z 146 .

Pathway B: Dechlorination (Inductive Cleavage)

The

-

Mechanism: Homolytic cleavage of the C-Cl bond releases a chlorine radical (

, 35 Da). -

Result: Formation of the chlorostyryl cation at m/z 137 .

-

Secondary Step: Subsequent loss of the second chlorine leads to the phenyl cation backbone at m/z 102 .

Pathway C: Tropylium Ion Formation

Similar to toluene and styrene, the benzyl-like cation can rearrange into a seven-membered tropylium ring.

-

Result: A chlorinated tropylium ion (

) often appears at m/z 125 (loss of

Summary of Diagnostic Ions

| m/z (Nominal) | Ion Identity | Fragment Structure | Mechanism | Relative Abundance (Est.) |

| 172 | Molecular Ion | Parent | 100% (Base) | |

| 174 | Isotope M+2 | Isotope | ~65% | |

| 137 | Inductive Cleavage | High (40-60%) | ||

| 146 | Ring Contraction | Moderate (20-40%) | ||

| 102 | Sequential Loss | Low-Moderate | ||

| 101 | Elimination | Low |

Visualization: Fragmentation Pathway

The following diagram illustrates the parent-daughter relationships essential for MS/MS transition selection.

Caption: Primary EI fragmentation pathways of 3,4-Dichlorostyrene showing loss of Chlorine and Acetylene.

Biological Fate: Metabolic Activation

For drug development professionals, the fragmentation pattern is only half the story. Understanding how 3,4-DCS is metabolized is critical for toxicology screening. The vinyl group is the primary site of metabolic attack, typically catalyzed by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2F2).

The Epoxidation Pathway

-

Bioactivation: The vinyl double bond is oxidized to 3,4-dichlorostyrene-7,8-oxide . This epoxide is electrophilic and potentially genotoxic.

-

Detoxification (Hydrolysis): Epoxide Hydrolase (mEH) converts the oxide to the dihydrodiol.

-

Conjugation: Glutathione S-transferase (GST) conjugates the epoxide, leading to mercapturic acid derivatives excreted in urine.

Caption: Metabolic bioactivation of 3,4-DCS via the epoxide pathway.

Experimental Protocol: High-Fidelity GC-MS Analysis

To replicate authoritative results, the following protocol minimizes thermal degradation and maximizes sensitivity.

Instrumentation Setup[4]

-

System: Agilent 7890/5977 (or equivalent single quadrupole).

-

Column: DB-5MS UI (30m x 0.25mm x 0.25µm). Rationale: Ultra-Inert phases prevent adsorption of the chlorinated aromatic ring.

-

Inlet: Split/Splitless.

-

Trace Analysis: Splitless (1 min purge), 250°C.

-

Purity Assay: Split 50:1, 250°C.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

MS Acquisition Parameters (EI)

-

Source Temp: 230°C. Note: Do not exceed 250°C to prevent thermal cracking.

-

Quad Temp: 150°C.

-

Scan Range: m/z 40 – 350.

-

Threshold: 150 counts.

-

Solvent Delay: 3.0 min (essential to protect filament from solvent front).

Step-by-Step Workflow

-

System Tuning: Perform an Autotune using PFTBA. Verify the 69/219/502 ratios. Critical: Check the m/z 502 isotope ratio; if the peak shape is poor, high-mass sensitivity for the 3,4-DCS cluster (m/z 172-176) will be compromised.

-

Blank Run: Inject pure solvent (DCM or Hexane) to ensure no carryover of chlorinated styrenes from previous runs.

-

Standard Injection: Inject 1 µL of 3,4-DCS standard (10 ppm).

-

Data Validation:

-

Extract Ion Chromatogram (EIC) for m/z 172.

-

Verify retention time stability (

0.02 min). -

Pass/Fail Criteria: The 172/174 ratio must be within 10% of the theoretical 100:65.

-

References

-

NIST Chemistry WebBook. Mass Spectrum of Chlorinated Aromatics and Styrenes. National Institute of Standards and Technology.[2][3] [Link]

-

PubChem. 3,4-Dichlorostyrene Compound Summary.[4] National Library of Medicine. [Link]

-

Drug Metabolism Reviews. Metabolic activation of styrene and its derivatives. (General reference for styrene epoxidation mechanism). [Link]

-

Agilent Technologies. GC/MS Analysis of Halogenated Volatiles. Application Note. [Link]

Sources

- 1. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Propane, 1,3-dichloro- [webbook.nist.gov]

- 3. 1-Propene, 3,3-dichloro- [webbook.nist.gov]

- 4. PubChemLite - 3,4-dichlorostyrene (C8H6Cl2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical Properties of 3,4-Dichlorostyrene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the key physical properties of 3,4-Dichlorostyrene (CAS No. 2039-83-0), specifically its boiling point and density. Intended for professionals in research and development, this document synthesizes theoretical principles with practical experimental methodologies. It aims to equip the reader with a robust understanding of these properties, their determining factors, and the state-of-the-art techniques for their accurate measurement. This guide is structured to provide not just data, but also the scientific rationale behind the experimental designs, ensuring a thorough and applicable understanding.

Introduction: The Significance of 3,4-Dichlorostyrene in Modern Synthesis

3,4-Dichlorostyrene is a halogenated aromatic compound of significant interest in organic synthesis. Its vinyl group and dichlorinated phenyl ring offer reactive sites for a variety of chemical transformations, making it a valuable building block for the synthesis of polymers, agrochemicals, and pharmaceutical intermediates. A thorough understanding of its physical properties is paramount for its safe handling, purification, and application in complex synthetic pathways. The boiling point is a critical parameter for distillation-based purification and for defining reaction conditions at elevated temperatures. The density is essential for mass-to-volume conversions, reactor design, and fluid dynamic calculations in process chemistry. This guide will delve into these two fundamental physical properties.

Molecular Structure of 3,4-Dichlorostyrene

The physical properties of a compound are intrinsically linked to its molecular structure. 3,4-Dichlorostyrene possesses a vinyl group attached to a 1,2-dichlorinated benzene ring. The presence of the chlorine atoms, which are highly electronegative, introduces polarity and increases the molecular weight, significantly influencing its intermolecular forces and, consequently, its boiling point and density.

Caption: Molecular Structure of 3,4-Dichlorostyrene

Core Physical Properties: A Quantitative Overview

The boiling point and density of 3,4-Dichlorostyrene are summarized in the table below. These values represent a consensus from various authoritative sources and are crucial for practical applications.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 69-70 °C | at 4 Torr | [1] |

| ~230.44 °C | (rough estimate at atmospheric pressure) | [1][2] | |

| Density | 1.256 g/cm³ | at 20 °C | [1] |

| Molecular Formula | C₈H₆Cl₂ | [3] | |

| Molecular Weight | 173.04 g/mol | [3] | |

| CAS Number | 2039-83-0 | [3] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following sections detail the methodologies for measuring the boiling point and density of 3,4-Dichlorostyrene, emphasizing the rationale behind the procedural steps.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Step-by-Step Methodology:

-

Sample Preparation: A small amount (a few milliliters) of 3,4-Dichlorostyrene is placed in a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating of the sample.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the 3,4-Dichlorostyrene.

-

Boiling Point Identification: Heating is discontinued once a steady stream of bubbles is observed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this point, the vapor pressure of the 3,4-Dichlorostyrene is equal to the atmospheric pressure.

Causality and Self-Validation:

-

Why a Thiele Tube? The unique shape of the Thiele tube promotes convection currents in the heating oil, ensuring a uniform temperature distribution and preventing localized overheating of the sample. This is crucial for obtaining an accurate and sharp boiling point reading.

-

The Role of the Inverted Capillary: The trapped air and subsequent vapor in the capillary tube act as an internal manometer. The continuous stream of bubbles indicates that the vapor pressure of the sample exceeds the external pressure. The point at which the liquid re-enters the capillary signifies the precise moment of pressure equilibrium.

-

Purity Indication: A sharp, reproducible boiling point is a strong indicator of the purity of the 3,4-Dichlorostyrene sample. A broad boiling range would suggest the presence of impurities.

Caption: Experimental Workflow for Boiling Point Determination

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, it is typically measured in grams per cubic centimeter (g/cm³) or grams per milliliter (g/mL).

A pycnometer is a flask with a precisely known volume, used for the accurate determination of the density of a liquid.

Step-by-Step Methodology:

-

Pycnometer Preparation: A clean and dry pycnometer is accurately weighed on an analytical balance (m₁).

-

Sample Filling: The pycnometer is filled with 3,4-Dichlorostyrene, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the outside.

-

Weighing with Sample: The pycnometer filled with the sample is weighed (m₂).

-

Calibration with a Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature. It is then weighed again (m₃).

-

Calculation:

-

Mass of the sample = m₂ - m₁

-

Mass of the reference liquid = m₃ - m₁

-

Volume of the pycnometer = (Mass of the reference liquid) / (Density of the reference liquid at the measurement temperature)

-

Density of 3,4-Dichlorostyrene = (Mass of the sample) / (Volume of the pycnometer)

-

Causality and Self-Validation:

-

Why a Pycnometer? A pycnometer provides a highly accurate and reproducible volume, which is essential for precise density measurements.

-

Temperature Control: Density is temperature-dependent. Therefore, all measurements must be conducted at a constant, recorded temperature to ensure accuracy and comparability.

-

Calibration: Calibrating the pycnometer with a liquid of well-known density, such as water, accounts for any minor inaccuracies in the stated volume of the flask, leading to a more reliable result.

Caption: Experimental Workflow for Density Determination

Conclusion

The physical properties of 3,4-Dichlorostyrene, particularly its boiling point and density, are fundamental parameters that govern its behavior in chemical processes. This guide has provided a detailed overview of these properties, grounded in the principles of its molecular structure. The experimental protocols outlined for their determination are designed to be robust and self-validating, ensuring that researchers and drug development professionals can confidently handle and utilize this important synthetic intermediate. Accurate characterization of such fundamental properties is a cornerstone of safe, efficient, and reproducible chemical synthesis.

References

-

SIELC Technologies. 3,4-Dichlorostyrene. (2018-02-16). [Link]

-

NIST. 3,4-Dichlorostyrene. In NIST Chemistry WebBook. [Link]

-

PubChem. 3,4-Dichlorostyrene. In PubChem Compound Database. [Link]

Sources

Synthesis of 3,4-Dichlorostyrene from 3,4-dichloroacetophenone

This guide details a robust, scalable protocol for the synthesis of 3,4-Dichlorostyrene (CAS 2039-83-0) from 3,4-Dichloroacetophenone . The method utilizes a two-step sequence: chemo-selective hydride reduction followed by acid-catalyzed dehydration. This route is preferred over direct olefination (e.g., Wittig) for scale-up due to higher atom economy and simplified purification.

Executive Summary

-

Target: 3,4-Dichlorostyrene (Monomer/Intermediate).[1]

-

Starting Material: 3,4-Dichloroacetophenone.

-

Pathway:

-

Reduction: NaBH₄ / MeOH (Yield: >90%).

-

Dehydration: KHSO₄ / Heat / Vacuum (Yield: ~65-70%).

-

-

Critical Control Point: Prevention of thermal polymerization during the dehydration/distillation step using 4-tert-butylcatechol (TBC) .

Part 1: Reaction Scheme & Mechanism

The synthesis proceeds via the formation of the intermediate carbinol, followed by elimination of water.

Figure 1: Two-step synthesis pathway from acetophenone to styrene derivative.

Part 2: Experimental Protocols

Step 1: Reduction to 1-(3,4-Dichlorophenyl)ethanol

This step uses Sodium Borohydride (NaBH₄) to reduce the ketone.[2][3][4] It is exothermic; temperature control is vital to prevent byproduct formation.

Reagents:

-

3,4-Dichloroacetophenone (1.0 eq)

-

Sodium Borohydride (0.4 eq) (Stoichiometric excess used for kinetics)

-

Methanol (Solvent, 5 mL per gram of ketone)

-

HCl (1M, for quenching)

Protocol:

-

Dissolution: Charge a 3-neck round-bottom flask (RBF) with 3,4-dichloroacetophenone and Methanol. Cool to 0–5°C using an ice bath.

-

Addition: Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution. Maintain internal temperature <20°C .

-

Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or GC.[2]

-

Quench: Cool to 0°C. Slowly add 1M HCl until pH ~3 to destroy excess borohydride.

-

Workup: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: Colorless to pale yellow oil. Yield is typically quantitative (>95%) . The crude is usually pure enough for Step 2.

Step 2: Dehydration to 3,4-Dichlorostyrene

This is the critical step. Acid-catalyzed dehydration is performed under reduced pressure to distill the styrene product immediately as it forms, minimizing its exposure to high heat and preventing polymerization.

Reagents:

-

1-(3,4-Dichlorophenyl)ethanol (Crude from Step 1)

-

Potassium Bisulfate (KHSO₄) (Fused, 0.1 eq by weight)

-

Inhibitor: 4-tert-butylcatechol (TBC) (0.1% by weight)

Apparatus Setup:

-

Short-path distillation head connected to a vacuum pump.

-

Receiver flask cooled in ice/salt bath (-10°C).

-

Crucial: Add TBC to the receiver flask to inhibit the distilled monomer immediately.

Protocol:

-

Charge: In a distillation flask, mix the intermediate alcohol, fused KHSO₄, and a trace of TBC (polymerization inhibitor for the pot).

-

Vacuum: Apply vacuum (5–10 mmHg ).

-

Dehydration/Distillation: Heat the oil bath gradually to 180–200°C .

-

Collection: Collect the fraction boiling at 90–95°C (at 5 mmHg) .

-

Purification: The distillate will separate into two layers (water/organic). Separate the organic layer.[3][9][10] Dry over MgSO₄.

-

Final Polish (Optional): Redistill under vacuum if high purity (>99%) is required.

Part 3: Process Data & Characterization

Physical Properties Table

| Property | Value | Notes |

| Boiling Point | 95°C @ 5 mmHg | Literature value for 3,4-dichlorostyrene [1][2] |

| Appearance | Clear, colorless liquid | Yellows upon oxidation/polymerization |

| Density | ~1.24 g/cm³ | Estimated based on isomers |

| Refractive Index | Typical for chlorostyrenes |

Validation: NMR Expectations

To validate the product, look for the characteristic ABX pattern of the vinyl group in ¹H NMR (CDCl₃):

-

6.6 ppm (dd): Vinyl proton adjacent to the ring (

-

5.7 ppm (d): Terminal vinyl proton (

-

5.3 ppm (d): Terminal vinyl proton (

- 7.2–7.5 ppm (m): Aromatic protons (3H).

Part 4: Process Workflow & Safety

Safety Warning: 3,4-Dichlorostyrene is a lachrymator and skin irritant. It can undergo runaway polymerization if heated without inhibitor.

Figure 2: Operational workflow emphasizing the reactive distillation step.

Storage: Store at 4°C with 10-50 ppm TBC. Avoid light exposure.[1]

References

-

Organic Syntheses. m-Chlorostyrene. (Procedure adaptable to dichlorostyrenes via dehydration of the corresponding alcohol). Coll. Vol. 3, p.204 (1955).

-

LookChem. 3,4-Dichlorostyrene Product Information & Synthesis. (Cites boiling point 238.9°C @ 760 mmHg and synthesis via 1-(3,4-dichlorophenyl)ethanol).

-

Cheméo. 3,4-Dichlorostyrene Physical Properties. (Validates vapor pressure and boiling point data).

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-(3,4-Dichlorophenyl)ethanol|CAS 1475-11-2 [benchchem.com]

- 3. ijcea.org [ijcea.org]

- 4. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 5. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]

- 6. US2803675A - Method for making beta-chlorostyrene compounds - Google Patents [patents.google.com]

- 7. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 10. US4031145A - Process for the production of 3,4-dichlorotoluene - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Novel Synthetic Routes for Dichlorostyrenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Dichlorostyrenes

Dichlorostyrenes, seemingly simple halogenated vinylarenes, are pivotal building blocks in modern organic synthesis. Their utility spans from the creation of specialized polymers with unique thermal and electrical properties to serving as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise positioning of the two chlorine atoms on the phenyl ring dramatically influences the molecule's reactivity and subsequent application, making the regioselective synthesis of various dichlorostyrene isomers a topic of considerable interest and challenge. This guide, compiled from a senior application scientist's perspective, moves beyond textbook examples to provide an in-depth exploration of contemporary, field-proven synthetic strategies for accessing these valuable compounds. We will delve into the "why" behind procedural choices, offering insights into the mechanistic underpinnings of each route and providing detailed, actionable protocols.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Staple

Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, offering unparalleled efficiency and functional group tolerance. For the synthesis of dichlorostyrenes, the Heck and Suzuki-Miyaura reactions are particularly powerful.

A. The Heck Reaction: Direct Vinylation of Dichloroaryl Halides

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene.[1][2] This approach is attractive for dichlorostyrene synthesis as it allows for the direct installation of the vinyl group onto a dichlorinated aromatic core.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Heck reaction. The palladium source, often Pd(OAc)₂, is activated in situ to the catalytically active Pd(0) species. Phosphine ligands, such as PPh₃ or more electron-rich and bulky ligands, are employed to stabilize the Pd(0) species and facilitate the catalytic cycle. The base is required to neutralize the hydrogen halide generated during the reaction and regenerate the active catalyst. The choice of alkene partner is also crucial; while ethylene gas can be used, safer and more convenient vinylating agents are often preferred.

Experimental Protocol: Synthesis of 4,4'-Dibromostilbene (A model for dichlorostyrene synthesis)

This protocol for the synthesis of a symmetrical stilbene via a double Heck reaction provides a foundational understanding of the reaction conditions that can be adapted for dichlorostyrene synthesis.[3]

Reactants:

-

4-Bromoaniline

-

6 N Hydrochloric acid

-

Sodium nitrite

-

Morpholine

-

40% Tetrafluoroboric acid (HBF₄)

-

Palladium acetate (Pd(OAc)₂)

-

Vinyltriethoxysilane

-

Methanol

-

Toluene

Procedure:

-

Diazotization and Triazene Formation: In a 500-mL Erlenmeyer flask, dissolve 4-bromoaniline (15.0 g, 87 mmol) in 6 N HCl (36.4 mL, 210 mmol) by warming on a water bath to create a clear solution.

-

Cool the solution to 0-5°C in an ice-salt bath and add a solution of sodium nitrite (6.0 g, 87 mmol) in water (15 mL) dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 15 minutes at 0-5°C.

-

In a separate 1-L beaker, prepare a solution of morpholine (22.8 g, 262 mmol) and 3 N sodium hydroxide (87 mL, 261 mmol) in water (250 mL) and cool it to 0-5°C.

-

Add the cold diazonium salt solution to the morpholine solution in portions with vigorous stirring, keeping the temperature below 10°C.

-

Stir the mixture for 30 minutes, then filter the precipitated triazene, wash with cold water, and dry under vacuum.

-

Heck Reaction: In a 500-mL round-bottomed flask, charge the triazene (14.3 g, 53 mmol) and methanol (125 mL).

-

Cool the stirred solution to 0°C and add 40% HBF₄ (23 mL, 106 mmol) dropwise over 10 minutes.

-

Remove the ice bath, bring the reaction to room temperature, and stir for an additional 10 minutes.

-

Add Pd(OAc)₂ (0.12 g, 0.53 mmol) followed by the dropwise addition of a solution of vinyltriethoxysilane (4.94 g, 5.5 mL, 26 mmol) in methanol (10 mL).

-

Add a second portion of Pd(OAc)₂ (0.12 g, 0.53 mmol) and continue stirring for 30 minutes at room temperature.

-

Warm the mixture to 40°C for 20 minutes and finally heat under reflux for 15 minutes.[3]

-

Concentrate the solution to half its volume under reduced pressure and add water (150 mL).

-

Filter the precipitated solid, wash with water, and dry in air.

-

Recrystallize the crude product from hot toluene to yield trans-4,4'-dibromostilbene.

Diagram of the Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

B. The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron compound with an organohalide.[4] For dichlorostyrene synthesis, this typically involves the reaction of a dichlorophenylboronic acid with a vinyl halide or, more commonly, a dichlorophenyl halide with a vinylboronic acid or its ester.[5][6]

Causality Behind Experimental Choices: The Suzuki coupling offers high functional group tolerance and generally proceeds under mild conditions. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. The base plays a key role in activating the organoboron species for transmetalation to the palladium center. A wide range of bases can be employed, with carbonates and phosphates being common choices.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This general protocol can be adapted for the synthesis of various dichlorostyrenes by selecting the appropriate dichlorinated starting material.[5]

Reactants:

-

Organic halide (e.g., dichlorobromobenzene) (1.0 eq.)

-

Boronic acid (e.g., vinylboronic acid) (1.1 eq.)

-

Pd₂(dba)₃ (0.05 eq.)

-

2-(Di-tert-butylphosphino)biphenyl (JohnPhos) (0.2 eq.)

-

Cesium carbonate (3.0 eq.)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a round-bottom flask, add the organic halide (0.22 mmol), the boronic acid (0.24 mmol), Pd₂(dba)₃ (10.2 mg, 0.01 mmol), JohnPhos (13.3 mg, 0.04 mmol), and cesium carbonate (217 mg, 0.66 mmol).

-

Add THF (2.5 mL) and water (0.5 mL) sequentially to the flask.

-

Heat the resulting reaction mixture to 40°C under an argon atmosphere for 2.5 hours.

-

Allow the reaction mixture to cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure dichlorostyrene.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. The Wittig Reaction: A Classic Olefination Strategy

The Wittig reaction remains a highly reliable and versatile method for the synthesis of alkenes from aldehydes and ketones.[7][8] For the preparation of dichlorostyrenes, this involves the reaction of a dichlorobenzaldehyde with a suitable phosphorus ylide.

Causality Behind Experimental Choices: The key to a successful Wittig reaction is the generation of the phosphorus ylide, which is typically prepared by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the phosphonium salt. For simple alkylphosphonium salts, strong bases like n-butyllithium are often required, necessitating anhydrous conditions. However, for stabilized ylides (e.g., those containing an ester group), weaker bases such as sodium bicarbonate can be sufficient, allowing for milder reaction conditions. The solvent choice is also important, with ethereal solvents like THF or diethyl ether being common for reactions involving strong bases.

Experimental Protocol: Synthesis of Ethyl 2-chloro-4-vinylbenzoate (A model for dichlorostyrene synthesis)

This protocol details a Wittig reaction with a chlorobenzaldehyde, which can be readily adapted for dichlorobenzaldehydes.

Reactants:

-

Triphenylphosphine

-

Ethyl bromoacetate

-

4-Nitrobenzaldehyde (as a model, can be replaced with a dichlorobenzaldehyde)

-

Sodium bicarbonate

-

Water

Procedure:

-

In a round-bottom flask, combine triphenylphosphine and ethyl bromoacetate in water.

-

Add 4-nitrobenzaldehyde and sodium bicarbonate to the mixture.

-

Reflux the reaction mixture. The ylide is generated in situ and reacts with the aldehyde.

-

After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the crude product by chromatography to obtain the desired alkene.

Diagram of the Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

III. Decarboxylation of Dichlorocinnamic Acids: A Biomimetic Approach

The decarboxylation of cinnamic acids to produce styrenes is a well-established transformation that can be achieved through various methods, including thermal, metal-catalyzed, and enzymatic approaches.[9][10] This route offers a way to synthesize dichlorostyrenes from readily available dichlorocinnamic acids.

Causality Behind Experimental Choices: The choice of decarboxylation method depends on the desired reaction conditions and the stability of the starting material. Thermal decarboxylation often requires high temperatures, which may not be suitable for sensitive substrates. Metal-catalyzed decarboxylation, often employing copper salts, can proceed under milder conditions. Enzymatic decarboxylation, using enzymes such as ferulic acid decarboxylase, offers a green and highly selective alternative.[11]

Experimental Protocol: General Procedure for Decarboxylation of Cinnamic Acid

This protocol describes the general principles of a decarboxylation reaction that can be applied to dichlorocinnamic acids.[12]

Reactants:

-

Cinnamic acid (or a dichlorocinnamic acid derivative)

-

Sodium hydroxide (NaOH)

-

Calcium oxide (CaO) (soda-lime)

Procedure:

-

Mix the cinnamic acid derivative with soda-lime (a mixture of NaOH and CaO).

-

Heat the mixture strongly. The carboxylic acid group is removed as carbon dioxide.

-

The resulting styrene derivative can be isolated by distillation or extraction.

IV. Dehydrohalogenation: A Classic Elimination Route

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that can be used to synthesize alkenes from alkyl halides. In the context of dichlorostyrene synthesis, this involves the elimination of a hydrogen halide from a dichlorophenylethyl halide.

Causality Behind Experimental Choices: The success of a dehydrohalogenation reaction hinges on the choice of a strong base and a suitable solvent. Common bases include potassium hydroxide (KOH) and sodium ethoxide (NaOEt). The reaction is typically carried out in an alcoholic solvent to promote the E2 elimination pathway. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.

Experimental Protocol: General Procedure for Dehydrohalogenation

This general procedure outlines the dehydrohalogenation of an alkyl halide to form an alkene.

Reactants:

-

1-(Dichlorophenyl)ethyl halide

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve the 1-(dichlorophenyl)ethyl halide in ethanol.

-

Add a solution of potassium hydroxide in ethanol to the mixture.

-

Heat the reaction mixture to reflux.

-

After the reaction is complete, cool the mixture, and pour it into water.

-

Extract the dichlorostyrene with a suitable organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to obtain the crude product.

-

Purify the dichlorostyrene by distillation or chromatography.

V. Grignard Reactions: Building Blocks for Styrene Synthesis

Grignard reagents are powerful nucleophiles that are widely used for C-C bond formation.[13] For the synthesis of dichlorostyrenes, a dichlorophenylmagnesium halide can be reacted with a vinylating agent such as vinyl bromide.

Causality Behind Experimental Choices: Grignard reactions must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. Diethyl ether or tetrahydrofuran (THF) are the most common solvents. The formation of the Grignard reagent from the corresponding aryl halide and magnesium metal can sometimes be sluggish and may require an initiator such as iodine or 1,2-dibromoethane.

Experimental Protocol: Preparation of Phenylmagnesium Bromide (A model for dichlorophenylmagnesium halide synthesis)

This protocol details the formation of a Grignard reagent, which can then be used in subsequent reactions to form styrenes.[14]

Reactants:

-

Bromobenzene (or a dichlorobromobenzene)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (as an initiator)

Procedure:

-

Place magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of the aryl halide in anhydrous diethyl ether to the flask.

-

Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

The resulting Grignard solution can then be used in a subsequent reaction with a vinylating agent.

VI. Emerging Strategies: C-H Vinylation and Flow Chemistry

The field of organic synthesis is constantly evolving, with new methodologies emerging that offer improved efficiency, selectivity, and sustainability.

A. Direct C-H Vinylation

Direct C-H functionalization represents a paradigm shift in organic synthesis, as it avoids the need for pre-functionalized starting materials. The direct vinylation of dichlorobenzenes with ethylene or other vinyl sources using a palladium catalyst is a promising, though still developing, area of research.[15][16] This approach offers the potential for a highly atom-economical synthesis of dichlorostyrenes.

B. Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability.[17] The synthesis of dichlorostyrenes via methods such as the Wittig reaction or palladium-catalyzed couplings can be adapted to flow systems, leading to higher throughput and more consistent product quality.[18]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Heck Reaction | Dichloroaryl halide, Alkene | Palladium catalyst, Base | Good functional group tolerance, Direct vinylation | Can require high temperatures, Regioselectivity can be an issue |

| Suzuki Coupling | Dichloroaryl halide, Vinylboronic acid (or vice versa) | Palladium catalyst, Base | Mild conditions, High yields, Commercially available reagents | Boronic acids can be expensive, Residual boron impurities |

| Wittig Reaction | Dichlorobenzaldehyde, Phosphonium salt | Strong base | Reliable, Good for terminal alkenes | Stoichiometric phosphine oxide byproduct, Can require strong bases |

| Decarboxylation | Dichlorocinnamic acid | Heat or Catalyst | Can be a "green" method (enzymatic) | May require high temperatures, Substrate availability |

| Dehydrohalogenation | Dichlorophenylethyl halide | Strong base | Inexpensive reagents | Can lead to mixtures of isomers, Substrate synthesis required |

| Grignard Reaction | Dichlorobromobenzene, Vinylating agent | Magnesium | Powerful C-C bond formation | Requires strictly anhydrous conditions, Functional group intolerance |

Conclusion and Future Outlook

The synthesis of dichlorostyrenes has benefited greatly from the advancements in modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions, particularly the Heck and Suzuki couplings, offer highly efficient and versatile routes from readily available starting materials. The classic Wittig reaction remains a robust and reliable method, especially for the synthesis of terminal styrenes. Emerging strategies such as direct C-H vinylation and the application of flow chemistry promise to further enhance the efficiency and sustainability of dichlorostyrene synthesis. The choice of the optimal synthetic route will ultimately depend on factors such as the desired isomer, scale of the reaction, available starting materials, and the specific requirements of the target application. As the demand for functionalized materials and complex organic molecules continues to grow, the development of even more innovative and practical methods for the synthesis of dichlorostyrenes will undoubtedly remain an active area of research.

References

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society. [Link]

-

Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (n.d.). National Institutes of Health. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. (n.d.). National Center for Biotechnology Information. [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Flow chemistry approaches directed at improving chemical synthesis. (2013, May 25). Baxendale Group - Durham University. [Link]

-

vinyl bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

-